2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride
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Overview
Description
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C6H5ClN2O·HCl. It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring containing nitrogen atoms at positions 1 and 3. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with ethyl chloroacetate in the presence of a base, followed by hydrolysis and acidification to obtain the hydrochloride salt. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Purification steps such as crystallization and recrystallization are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation Reactions: Oxidized products such as pyrimidine N-oxides.
Reduction Reactions: Reduced products like pyrimidin-5-ylmethanol.
Scientific Research Applications
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and nucleic acid interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit enzymes by binding to active sites or interacting with nucleic acids, thereby affecting cellular processes. The specific pathways and targets depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A precursor in the synthesis of 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride.
5-Chloro-2-hydroxypyridine: Another pyrimidine derivative with similar chemical properties.
2-Chloro-4,6-dimethoxypyrimidine: Used in similar substitution reactions.
Uniqueness
This compound is unique due to its specific substitution pattern and reactivity. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry. Additionally, its applications in diverse fields such as biology and medicine highlight its importance in scientific research.
Properties
IUPAC Name |
2-chloro-1-pyrimidin-5-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O.ClH/c7-1-6(10)5-2-8-4-9-3-5;/h2-4H,1H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCRJIXPODPAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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